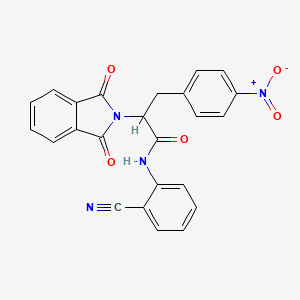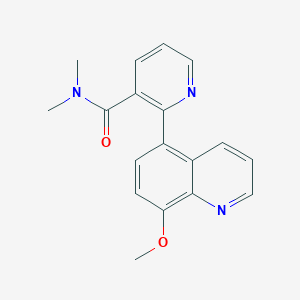
2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide, also known as MQN-105, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MQN-105 belongs to the class of nicotinamide derivatives and has been shown to exhibit potent anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide is not fully understood. However, it has been proposed that 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been shown to inhibit the activation of NF-κB by preventing the phosphorylation of IκBα, a protein that inhibits the activity of NF-κB.
Biochemical and Physiological Effects
2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been shown to exhibit potent anti-inflammatory and anti-cancer effects in various cell lines and animal models. In addition to its effects on cytokine production and apoptosis, 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been shown to inhibit the migration and invasion of cancer cells. Furthermore, 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of many diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Furthermore, it exhibits potent anti-inflammatory and anti-cancer effects, making it a promising candidate for drug development. However, there are also limitations to using 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, the optimal dose and administration route of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide have not been established.
Zukünftige Richtungen
There are several future directions for the research on 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide. First, further studies are needed to elucidate its mechanism of action and molecular targets. Second, the pharmacokinetics and pharmacodynamics of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide need to be studied in detail to determine its optimal dose and administration route. Third, the anti-inflammatory and anti-cancer effects of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide need to be validated in clinical trials. Fourth, the potential of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases, needs to be explored. Finally, the development of analogs of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide with improved potency and selectivity is an exciting area of research.
Synthesemethoden
The synthesis of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide involves the reaction of 8-methoxy-5-quinoline carboxylic acid with N,N-dimethyl nicotinamide in the presence of a coupling reagent. The reaction proceeds under mild conditions and yields the desired product in good yield. The purity of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties in in vitro and in vivo studies. 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been demonstrated to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Furthermore, 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
IUPAC Name |
2-(8-methoxyquinolin-5-yl)-N,N-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21(2)18(22)14-7-5-10-19-16(14)13-8-9-15(23-3)17-12(13)6-4-11-20-17/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAKQHPPXKXJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)C2=C3C=CC=NC3=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

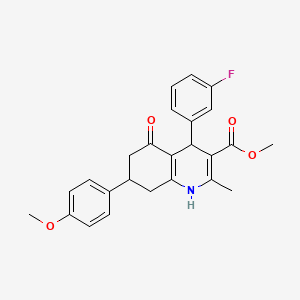
![N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5089833.png)
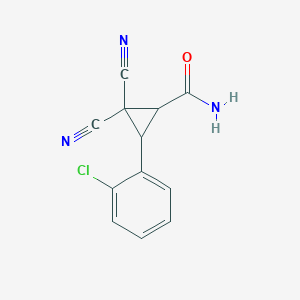
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)
![6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5089847.png)
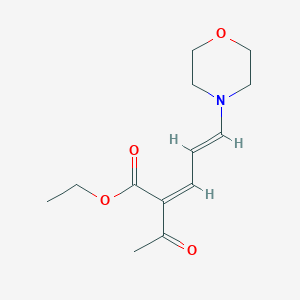
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5089859.png)
![N-ethyl-2-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-benzimidazole-6-carboxamide](/img/structure/B5089884.png)

![3-[(2-hydroxycyclohexyl)methyl]dihydro-2(3H)-furanone](/img/structure/B5089912.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5089918.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5089923.png)
